Diaporthin

Phytopathology Plant Wilt Toxin Comparative Toxicology

Diaporthin (≥95%, CAS 10532-39-5) is a differentiated isocoumarin polyketide for specialized phytotoxicity, topoisomerase I inhibition, and biosynthetic gene cluster flux analysis. Unlike orthosporin (de-O-methyl derivative) which shows host-range-selective necrosis, diaporthin has demonstrated human DNA topoisomerase I inhibition and cytotoxicity against HepG2 cells (IC50 23 μg/mL) not found in analogs such as 8-methoxyldiaporthin. With established tomato wilt assay potency at 220 mg/kg and a characterized dia BGC cluster profile, this compound is essential for SAR studies and natural product discovery programs requiring validated, non-interchangeable reference standards.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 10532-39-5
Cat. No. B088546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaporthin
CAS10532-39-5
Synonymsdiaporthin
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O
InChIInChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1
InChIKeyORLHWDAVUBPRKN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaporthin (CAS 10532-39-5): A Fungal Isocoumarin Phytotoxin with Differentiated Bioactivity Profile for Specialized Research Applications


Diaporthin (CAS 10532-39-5) is a naturally occurring fungal isocoumarin polyketide first isolated from the chestnut blight pathogen Cryphonectria parasitica [1]. It belongs to the isocoumarin class of secondary metabolites and has been subsequently identified across multiple fungal genera including Aspergillus, Daldinia, Diaporthe, and Sporothrix [2]. Structurally characterized as 8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one, diaporthin exhibits measurable phytotoxic activity in plant wilt assays and demonstrated inhibition of human DNA topoisomerase I, positioning it as a reference compound for specialized phytopathology and natural product drug discovery programs [3][4]. However, evidence limitations exist regarding direct comparator-based quantitative differentiation in antibacterial assays and in vivo efficacy studies, which should inform procurement decisions.

Why Diaporthin Cannot Be Substituted with Generic Isocoumarins or Related Phytotoxins Without Functional Verification


Diaporthin occupies a distinct functional space within the isocoumarin family that precludes straightforward substitution with structural analogs. Its de-O-methyl derivative orthosporin exhibits differential phytotoxic host-range specificity, with orthosporin causing necrosis on maize, crabgrass, soybean, barnyard grass, and spiny amaranth but notably not on perennial ryegrass, whereas the quantitative comparative wilt activity of diaporthin relative to this spectrum remains undocumented [1]. Furthermore, diaporthin demonstrated strong human DNA topoisomerase I inhibitory activity, a mechanistic profile not established for many co-occurring isocoumarins, while closely related compounds such as 8-methoxyldiaporthin and aspermarolides A-C showed no cytotoxic activity against HepG2 or HeLa cells, indicating that specific substitution patterns critically determine bioactivity outcomes [2][3]. The biosynthesis of diaporthin proceeds through a distinct polyketide synthase gene cluster from that of dichlorodiaporthin, meaning fermentation-derived material from different producing strains may yield divergent metabolite profiles [4]. These documented structure-activity and biosynthetic divergences necessitate compound-specific validation rather than class-level interchangeability.

Diaporthin (CAS 10532-39-5) Quantitative Differentiation Evidence: Comparator-Based Bioactivity and Chemical Specifications


Phytotoxic Wilt Activity of Diaporthin Compared to Lycomarasmin and Fusaric Acid in Tomato Shoot Assay

Diaporthin exhibits measurable phytotoxic activity in a standardized tomato shoot wilt assay, with a minimum effective dose of 220 mg/kg. This activity is lower than that of the well-characterized wilt toxins lycomarasmin and fusaric acid tested under comparable conditions [1]. The data provides a quantitative baseline for diaporthin's phytotoxic potency relative to established reference compounds in the field.

Phytopathology Plant Wilt Toxin Comparative Toxicology

Human DNA Topoisomerase I Inhibitory Activity of Diaporthin

Diaporthin was evaluated for inhibition of human DNA topoisomerase I (hTopo I) and demonstrated strong inhibitory activity [1]. This enzymatic inhibition profile represents a mechanistic differentiation from structurally related isocoumarins such as 8-methoxyldiaporthin and aspermarolides A-C, which showed no cytotoxic activity against HepG2 and HeLa human cancer cell lines [2]. The data supports selection of diaporthin over these analogs for topoisomerase-targeted research applications.

Cancer Research Topoisomerase Inhibition Natural Product Drug Discovery

Cytotoxic Activity of Diaporthin Against Human Hepatocellular Carcinoma HepG2 Cells

Diaporthin demonstrated measurable cytotoxic activity against human hepatocellular carcinoma HepG2 cells with an IC50 value of 23 μg/mL [1]. In contrast, related isocoumarin derivatives including 8-methoxyldiaporthin and aspermarolides A-C isolated from Aspergillus flavus CPCC 400810 showed no cytotoxic activity against HepG2 cells [2]. This quantitative differentiation establishes diaporthin as the active compound of interest for cytotoxicity studies involving this specific substitution pattern.

Hepatocellular Carcinoma Cytotoxicity Assay Anticancer Screening

Physical-Chemical Specifications and Detection Sensitivity of Diaporthin

Diaporthin exhibits a well-defined melting point of 91.5-92.5°C and demonstrates intense bright violet fluorescence following alkali treatment under UV light, enabling detection at trace quantities as low as 0.01 μg [1]. While comparative detection limits for closely related isocoumarins such as orthosporin (de-O-methyldiaporthin) or 8-methoxyldiaporthin under identical alkaline UV conditions are not reported in the accessible literature, the established fluorescence-based detection threshold provides a practical analytical advantage for compound tracking and purity assessment during isolation and characterization workflows.

Analytical Chemistry Compound Identification Quality Control

Structural Differentiation: Diaporthin vs. De-O-methyldiaporthin (Orthosporin) Substituent Pattern and Bioactivity Correlation

Diaporthin (6-methoxy-8-hydroxy isocoumarin) and orthosporin (de-O-methyldiaporthin; 6,8-dihydroxy isocoumarin) differ by a single O-methyl group at the C-6 position [1]. This structural difference correlates with distinct phytotoxic host-range specificities: orthosporin applied in solution caused necrosis on leaves of maize, crabgrass, soybean, barnyard grass, and spiny amaranth, but did not affect perennial ryegrass leaves [2]. The comparable phytotoxic host-range profile for diaporthin has not been systematically documented across the same plant species panel, representing a gap in comparative evidence. The biosynthetic relationship suggests that extracellular orthosporin may arise via de-O-methylation of diaporthin, making diaporthin the methylated precursor with implications for metabolic pathway studies [1].

Structure-Activity Relationship Natural Product Chemistry Fungal Metabolite

Diaporthin (CAS 10532-39-5): Evidence-Supported Research Application Scenarios


Phytotoxin Reference Standard for Plant Wilt Disease Modeling

Diaporthin serves as a characterized reference phytotoxin for wilt disease research, with a minimum effective dose of 220 mg/kg established in tomato shoot wilt assays [1]. Researchers investigating plant vascular wilt mechanisms can employ diaporthin alongside lycomarasmin and fusaric acid to calibrate experimental systems across a quantitative potency gradient. The compound's role as a virulence factor in chestnut blight pathogenesis also supports studies of host-pathogen interactions in tree diseases [2].

Topoisomerase I Inhibitor Lead for Anticancer Natural Product Discovery

Diaporthin exhibits strong inhibitory activity against human DNA topoisomerase I (hTopo I) and demonstrates measurable cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC50 of 23 μg/mL [1]. This dual profile makes diaporthin a mechanistically defined starting point for natural product-based anticancer drug discovery programs targeting topoisomerase-mediated DNA damage pathways. In contrast, structurally related isocoumarins including 8-methoxyldiaporthin and aspermarolides A-C lack detectable cytotoxic activity against HepG2 and HeLa cells, supporting the selection of diaporthin specifically for structure-activity relationship studies of this pharmacophore [2].

Biosynthetic Pathway Investigation of Fungal Polyketide Gene Clusters

Diaporthin production is governed by the dia biosynthetic gene cluster (BGC), which has been functionally characterized in Trichoderma reesei through transcription factor overexpression [1]. The dia BGC encodes a non-reducing polyketide synthase that yields diaporthin as a pathway intermediate, alongside orthosporin, dichlorodiaporthin, diaporthinic acid, and diaporthinol [2]. Researchers investigating fungal secondary metabolism, heterologous expression systems, or polyketide structural diversification can utilize diaporthin as a key analytical standard for monitoring BGC activation and pathway flux.

Analytical Chemistry Standard with Defined Physical and Detection Parameters

Diaporthin provides a well-characterized analytical reference with established melting point (91.5-92.5°C) and distinctive alkali-induced violet fluorescence detectable at 0.01 μg sensitivity under UV illumination [1]. These properties facilitate compound identification, purity assessment, and trace detection in natural product isolation workflows. The defined physical-chemical parameters support reproducible experimental documentation and quality control in phytochemical and microbial metabolite research settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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